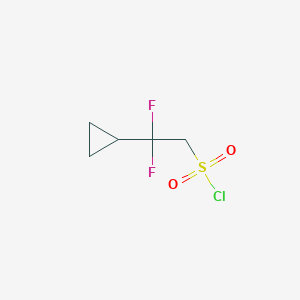

2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride

説明

2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride (CAS: 1785112-76-6) is a fluorinated sulfonyl chloride derivative characterized by a cyclopropane ring substituted with two fluorine atoms and a sulfonyl chloride group. Its molecular formula is C₅H₇ClF₂O₂S, with a molecular weight of 204.62 g/mol. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its structural uniqueness arises from the combination of the strained cyclopropane ring and electron-withdrawing fluorine atoms, which influence its reactivity and stability .

特性

IUPAC Name |

2-cyclopropyl-2,2-difluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-5(7,8)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVNVZTKSUJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CS(=O)(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride typically involves the reaction of cyclopropyl-containing precursors with difluoroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities.

化学反応の分析

Types of Reactions

2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form 2-cyclopropyl-2,2-difluoroethanesulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

科学的研究の応用

2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the sulfonyl chloride group.

類似化合物との比較

Structural Analogs and Their Key Properties

The following table summarizes critical data for 2-cyclopropyl-2,2-difluoroethanesulfonyl chloride and its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Supplier Information |

|---|---|---|---|---|---|

| 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride | 1785112-76-6 | C₅H₇ClF₂O₂S | 204.62 | Cyclopropyl, 2×F, sulfonyl chloride | Zerenex Molecular Ltd (UK), POA for 1 g |

| 2,2-Difluorocyclobutane-1-sulfonyl chloride | 2386996-20-7 | C₄H₅ClF₂O₂S | 198.60 | Cyclobutane, 2×F, sulfonyl chloride | Not specified |

| (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride | 1955548-58-9 | C₅H₇ClF₂O₂S | 204.62 | Methylcyclopropyl, 2×F, sulfonyl chloride | American Elements (OMXX-281974-01) |

| 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride | 2031258-71-4 | C₇H₁₁ClO₃S | 222.68 | Cyclopropyl, ethoxy, sulfonyl chloride | R&D use (SY218168) |

Key Observations :

- Ring Strain vs. Stability: The cyclopropane ring in 1785112-76-6 introduces significant ring strain, enhancing reactivity compared to the larger cyclobutane analog (2386996-20-7). However, the electron-withdrawing fluorine atoms stabilize the sulfonyl chloride group, reducing hydrolysis susceptibility relative to non-fluorinated analogs .

- Conversely, the ethoxy group in 2031258-71-4 introduces polarity, improving solubility in polar solvents but reducing electrophilicity .

Commercial Availability and Cost

- In contrast, bulk suppliers like American Elements offer analogs such as 1955548-58-9 at standardized rates (e.g., $250–$500/g for research-grade material) .

- Lead Times : Custom synthesis for cyclopropane derivatives typically requires 4–6 weeks, whereas cyclobutane and ethoxy-substituted variants are more readily available (2–3 weeks) .

生物活性

2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride

CAS Number : 1785112-76-6

Molecular Formula : C5H6ClF2O2S

Molecular Weight : 202.62 g/mol

The compound features a cyclopropyl group and two fluorine atoms attached to an ethanesulfonyl moiety, which contributes to its unique reactivity and biological profile.

The biological activity of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes. This interaction can inhibit enzyme activity, making it a candidate for drug development in areas such as cancer therapy and antimicrobial treatments.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Research

Recent studies have explored the potential of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride as an anticancer agent. In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Disruption of metabolic pathways |

These findings indicate that the compound may target specific signaling pathways involved in cancer cell growth and survival.

Antimicrobial Studies

In addition to anticancer properties, the compound has been investigated for its antimicrobial effects against several pathogens. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| E. coli | 8 µg/mL | Bactericidal |

| S. aureus | 4 µg/mL | Bacteriostatic |

| C. albicans | 16 µg/mL | Fungicidal |

These results suggest that 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride could be a promising candidate for developing new antimicrobial agents.

Case Studies

-

Study on Cancer Cell Lines :

A study published in Journal of Medicinal Chemistry evaluated the efficacy of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride against multiple cancer cell lines. The results indicated significant cytotoxicity at low concentrations, with further investigation needed to elucidate the precise molecular targets involved. -

Antimicrobial Efficacy Assessment :

Another study focused on assessing the antimicrobial properties of this compound against clinically relevant strains. The findings revealed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-cyclopropyl-2,2-difluoroethanesulfonyl chloride in laboratory settings?

The synthesis of 2-cyclopropyl-2,2-difluoroethanesulfonyl chloride typically involves multi-step reactions. A common approach includes:

- Sulfonylation : Reacting cyclopropane derivatives with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

- Fluorination : Using fluorinating agents (e.g., DAST or Deoxo-Fluor) to replace hydroxyl or other leaving groups with fluorine atoms .

- Chlorination : Final treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acid intermediates into sulfonyl chlorides .

Key considerations include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperatures to avoid cyclopropane ring opening.

Basic: How can the purity of 2-cyclopropyl-2,2-difluoroethanesulfonyl chloride be optimized post-synthesis?

Purification methods include:

- Crystallization : Solvent systems like dichloromethane/hexane are used to isolate crystalline products.

- Distillation : Short-path vacuum distillation minimizes thermal decomposition .

- Chromatography : Flash column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) removes impurities.

Analytical techniques such as HPLC (≥95% purity threshold) and TLC (Rf comparison with standards) are essential for validation .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

The sulfonyl chloride group acts as an electrophilic center due to the electron-withdrawing effect of the sulfonyl moiety. Kinetic studies using stopped-flow spectroscopy reveal:

- Bimolecular kinetics : Rate dependence on both substrate and nucleophile (e.g., amines, alcohols) concentrations.

- Transition state stabilization : The leaving chloride ion is stabilized by polar aprotic solvents (e.g., DMF, acetonitrile), accelerating substitution .

Competing side reactions (e.g., hydrolysis) are mitigated by rigorous exclusion of moisture and use of scavengers like molecular sieves .

Advanced: How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

- pH Sensitivity : The cyclopropane ring is prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming linear alkanesulfonyl chlorides. Buffered systems (pH 4–8) are recommended for storage .

- Thermal Stability : Differential scanning calorimetry (DSC) data indicate decomposition above 120°C. Reactions should be conducted below 80°C to preserve structural integrity .

Advanced: What spectroscopic techniques are critical for structural elucidation and impurity profiling?

- NMR Spectroscopy :

- ¹⁹F NMR : Quantifies difluoro groups (δ -110 to -120 ppm for CF₂) and detects fluorinated byproducts.

- ¹H/¹³C NMR : Confirms cyclopropane ring protons (δ 0.5–1.5 ppm) and sulfonyl chloride connectivity .

- IR Spectroscopy : Strong S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ validate the sulfonyl chloride group .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Under nitrogen at -20°C in amber glass to prevent light- or moisture-induced degradation .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT Calculations : Models transition states for nucleophilic substitution, predicting regioselectivity in reactions with bulky amines .

- Molecular Dynamics Simulations : Assess solvent effects on reaction rates, guiding solvent selection (e.g., DCM vs. THF) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Drug Precursor : Serves as a sulfonylation agent to introduce sulfonamide groups into bioactive molecules, enhancing metabolic stability .

- Protease Inhibitors : The cyclopropane moiety mimics peptide bonds, enabling inhibition studies of enzymes like HIV-1 protease .

Advanced: How do steric effects from the cyclopropane ring impact its reactivity in cross-coupling reactions?

Steric hindrance from the cyclopropane ring slows reactions with large nucleophiles (e.g., tert-butylamine). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。